4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a unique combination of benzodioxole, oxadiazole, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. The starting materials often include 2H-1,3-benzodioxole, 2-fluorophenyl hydrazine, and various reagents to construct the oxadiazole and triazole rings. The synthetic route may involve:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy bridge.
Construction of the Oxadiazole Ring: This step may involve the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: The compound serves as a probe for studying biological processes and as a building block for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with proteins or nucleic acids, and induce apoptosis in cancer cells by affecting signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)-1,2-dihydrophthalazin-1-one
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- (3-(1,3-Benzodioxol-5-yl)-2-oxiranyl)(4-methoxyphenyl)methanone
Uniqueness
Compared to similar compounds, 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its potential as a pharmacophore, while the triazole and oxadiazole rings contribute to its stability and versatility in chemical reactions.
Properties
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN6O3/c18-10-3-1-2-4-11(10)24-15(19)14(21-23-24)17-20-16(22-27-17)9-5-6-12-13(7-9)26-8-25-12/h1-7H,8,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOSDBKARHJEGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(N(N=N4)C5=CC=CC=C5F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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